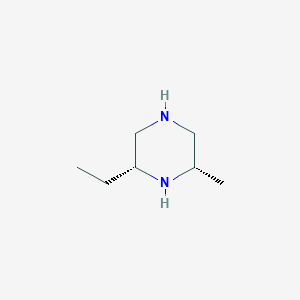

(2R,6S)-2-ethyl-6-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,6S)-2-ethyl-6-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMALGPGDWZHRB-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNC[C@@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthetic Methodologies for 2r,6s 2 Ethyl 6 Methylpiperazine and Analogues

Chiral Pool Approaches for Accessing Enantiopure Piperazine (B1678402) Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. youtube.comnih.gov This strategy has been effectively employed in the synthesis of chiral piperazine precursors.

Diastereoselective Control in Ring-Forming Reactions

A key aspect of synthesizing piperazine rings from chiral precursors is controlling the diastereoselectivity of the cyclization step. One notable approach involves the intramolecular hydroamination of aminoalkenes derived from homochiral cyclic sulfamidates. rsc.orgorganic-chemistry.org This method has been shown to produce 2,6-disubstituted piperazines with high diastereoselectivity. rsc.orgorganic-chemistry.org The relative stereochemistry of the resulting piperazine is often trans, with the ring adopting a twist-boat conformation rather than the more common chair conformation. rsc.org

Another strategy employs the regioselective ring-opening of chiral aziridines, derived from natural amino acids, with amino acid methyl ester hydrochlorides. rsc.org This approach leads to the formation of cis-2,5-disubstituted homochiral piperazines. rsc.org The stereochemical outcome is dictated by the stereochemistry of the starting amino acids.

Homochiral Auxiliary-Mediated Strategies

Homochiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

A classic example is the use of (R)-(−)-phenylglycinol as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. rsc.org The synthesis begins with the condensation of the auxiliary with N-Boc glycine, followed by reduction and protection to yield a key intermediate. Subsequent cyclization and removal of the auxiliary afford the desired enantiopure piperazine. rsc.org

Asymmetric Catalytic Cyclization Strategies

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. Various catalytic systems have been developed for the enantioselective and diastereoselective synthesis of piperazine derivatives.

Transition Metal-Catalyzed Asymmetric Hydroamination and Carboamination for Piperazine Ring Construction

Transition metal catalysts have proven to be highly effective in constructing the piperazine ring with high stereocontrol.

Palladium-Catalyzed Hydroamination: Intramolecular palladium-catalyzed hydroamination of aminoalkenes is a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org This reaction proceeds with high diastereoselectivity.

Palladium-Catalyzed Allylic Substitution: Palladium-catalyzed asymmetric tandem allylic substitution of (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene with 1,2-bis-(benzylamino)ethane, using a chiral phosphinophenyl)pyridine ligand, yields optically active 1,4-dibenzyl-2-vinylpiperazine with high enantiomeric excess. rsc.org

Iridium-Catalyzed Cycloaddition: A notable method for synthesizing C-substituted piperazines involves the iridium-catalyzed [3+3]-cycloaddition of imines. nih.gov This atom-economical process leads to the selective formation of a single diastereoisomer (2R,3R,5R,6R) and demonstrates broad substrate scope. nih.gov

| Catalyst System | Reactants | Product | Stereoselectivity | Reference |

| Pd(DMSO)₂(TFA)₂ | Aminoalkenes | 2,6-disubstituted piperazines | High diastereoselectivity | organic-chemistry.org |

| Palladium/(2-(phosphinophenyl)pyridine) | (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene, 1,2-bis-(benzylamino)ethane | 1,4-dibenzyl-2-vinylpiperazine | 86% ee | rsc.org |

| [IrCl(cod)(PPh₃)] | Imines | 2R,3R,5R,6R-piperazines | High regio- and diastereoselectivity | nih.gov |

Organocatalytic Approaches to Chiral Piperazine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govcapes.gov.br Chiral Brønsted bases, particularly those derived from ureidoaminals, have been shown to be effective in catalyzing the Michael addition of bicyclic acylpyrrol lactims to nitroolefins. nih.gov This reaction produces chiral pyrrolodiketopiperazines with high skeletal diversity and stereocontrol. nih.gov The resulting adducts can be efficiently converted to the target pyrrolodiketopiperazines under acidic conditions. nih.gov

Enantioselective Reductions for Introducing Chiral Centers

Enantioselective reduction of prochiral ketones or imines is a fundamental strategy for establishing stereocenters. wikipedia.org

Catalytic Reductive Cyclization of Dioximes: A general method for synthesizing piperazines involves the catalytic reductive cyclization of dioximes. nih.gov This process, often catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere, predominantly forms the cis-2,6-isomers of piperazines. The stereoselectivity is explained by the addition of dihydrogen from the less hindered side of a dihydropyrazine (B8608421) intermediate. nih.gov

Asymmetric Transfer Hydrogenation: Tandem hydroamination and asymmetric transfer hydrogenation reactions, catalyzed by specific ruthenium and rhodium complexes, have been used for the enantioselective synthesis of 3-substituted piperazines. rsc.orgacs.org Mechanistic insights from the synthesis of morpholines were crucial in extending this strategy to piperazines. acs.org

Iridium-Catalyzed Hydrogenation of Pyrazines: A facile method for the synthesis of chiral piperazines involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.org This approach provides a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with high enantiomeric excess. acs.org

| Reduction Method | Substrate | Catalyst | Product Stereochemistry | Reference |

| Catalytic Reductive Cyclization | Dioximes | 5%-Pd/C | Predominantly cis-2,6-isomers | nih.gov |

| Asymmetric Transfer Hydrogenation | Alkynes and Amines | Ruthenium and Rhodium complexes | 3-substituted piperazines | rsc.orgacs.org |

| Asymmetric Hydrogenation | Activated Pyrazines | Iridium complexes | Chiral piperazines (up to 96% ee) | acs.org |

Multi-Component Reactions and Cascade Processes for Expedited Synthesis of Complex Piperazine Frameworks

One prominent MCR strategy involves the Ugi four-component reaction (U-4CR). This reaction can be employed to generate acyclic precursors that, through a sequence of deprotection and cyclization steps, yield piperazine derivatives. nih.gov For instance, the Ugi reaction can produce N-acylaminoamides, which serve as versatile intermediates. A key application is the Ugi-Deprotection-Cyclization (UDC) procedure, which provides access to a wide diversity of heterocyclic scaffolds, including piperazines. nih.gov A related approach uses the Ugi reaction to form 2,5-diketopiperazines, which can subsequently be reduced to the corresponding piperazine ring, offering a pathway to C-substituted analogues. rsc.org

Cascade reactions, which involve a series of intramolecular transformations, provide another elegant route to these scaffolds. A notable example is the modular synthesis of trans-2,6-disubstituted piperazines via a highly diastereoselective palladium-catalyzed intramolecular hydroamination. nih.gov This key step is preceded by the nucleophilic displacement of cyclic sulfamidates derived from readily available amino acids, allowing for the introduction of various alkyl and aryl substituents at the C2-position. nih.gov The entire sequence provides the target piperazines with excellent stereocontrol. nih.gov

Another innovative cascade approach begins with the ring-opening of cyclic sulfamidates using propargylic sulfonamides. The resulting intermediates undergo a gold-catalyzed cyclization to form tetrahydropyrazines. These can then be reduced or subjected to further multicomponent reactions to generate diverse and highly substituted piperazine scaffolds. organic-chemistry.org More recently, visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and various aldehydes have been developed. organic-chemistry.org These methods, often utilizing iridium-based photoredox catalysts, generate an α-aminyl radical that cyclizes with an in situ-formed imine, providing direct access to 2-substituted piperazines under mild conditions. organic-chemistry.org

Table 1: Example of a Cascade Synthesis for trans-2,6-Disubstituted Piperazines This table summarizes a representative palladium-catalyzed hydroamination cascade process.

| Starting Materials | Key Catalyst / Reagents | Key Transformation | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Reference |

| Cyclic sulfamidates derived from amino acids, Alkenyl amines | Pd(OAc)₂, (R)-BINAP | Intramolecular Hydroamination | trans | >20:1 | nih.gov |

| Propargylic sulfonamides, Cyclic sulfamidates | AuCl(IPr), AgOTf | Gold-catalyzed Cyclization | (Varies) | (Not specified) | organic-chemistry.org |

Derivatization and Functionalization of Pre-formed Chiral Piperazine Scaffolds

Once a chiral piperazine core, such as an analogue of (2R,6S)-2-ethyl-6-methylpiperazine, has been synthesized, subsequent derivatization is crucial for exploring structure-activity relationships. Functionalization can be targeted at the two nitrogen atoms or, more challengingly, at the carbon atoms of the ring.

For a symmetrically substituted piperazine like a trans-2,6-dialkylpiperazine, the two nitrogen atoms are chemically equivalent, making monofunctionalization a statistical challenge. A key strategy to achieve regioselectivity is the use of orthogonally protected piperazines. Synthetic routes starting from α-amino acids can furnish piperazines with two different, selectively removable protecting groups (e.g., Boc and Cbz). rsc.org This allows for the sequential deprotection and functionalization of each nitrogen atom independently.

Common methods for N-functionalization include:

N-Arylation : The Buchwald-Hartwig palladium-catalyzed cross-coupling is a primary method for forming C-N bonds between the piperazine nitrogen and aryl halides. mdpi.com Alternatively, the Ullmann–Goldberg reaction (copper-catalyzed) or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes can be employed. mdpi.com

N-Alkylation : Standard methods for introducing alkyl groups include nucleophilic substitution on alkyl halides or sulfonates, and reductive amination with aldehydes or ketones. mdpi.com Reductive amination is particularly versatile and avoids the generation of quaternary ammonium (B1175870) byproducts. mdpi.com

Table 2: Common Methods for Regioselective N-Functionalization This table outlines standard conditions for derivatizing nitrogen atoms on a piperazine scaffold.

| Reaction Type | Typical Catalysts/Reagents | Substrates | General Conditions | Reference |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃) | Aryl halides/triflates | Anhydrous solvent (e.g., Toluene, Dioxane), Heat | mdpi.com |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (optional) | Aldehydes, Ketones | Methanol, Dichloromethane, Room Temperature | mdpi.com |

| Nucleophilic Substitution | Base (e.g., K₂CO₃, Et₃N) | Alkyl halides (R-X) | Polar aprotic solvent (e.g., DMF, Acetonitrile) | mdpi.com |

Functionalization at Carbon Stereocenters

Direct functionalization of C-H bonds on the piperazine ring is a highly attractive but challenging strategy for introducing further structural diversity. nih.govnsf.gov The presence of two nitrogen atoms can complicate reactions that are successful on simpler amines like piperidines, often leading to side reactions or catalyst inhibition. mdpi.comencyclopedia.pub

A powerful method for modifying the carbon framework is the direct, diastereoselective α-C–H lithiation of N-Boc protected piperazines. mdpi.com Using a chiral ligand such as (-)-sparteine (B7772259) in combination with sec-butyllithium (B1581126) allows for the deprotonation of a C-H bond adjacent to the N-Boc group. The resulting organolithium intermediate can be trapped with various electrophiles, introducing new substituents with a high degree of stereocontrol that is influenced by existing stereocenters on the ring. nih.govmdpi.com

In recent years, photoredox catalysis has emerged as a mild and versatile tool for C-H functionalization. mdpi.comencyclopedia.pub These methods typically involve the single-electron oxidation of an N-aryl or N-Boc piperazine to form a radical cation. Subsequent deprotonation at the α-carbon generates a key α-amino radical intermediate. encyclopedia.pub This radical can then couple with a variety of partners, including electron-deficient arenes or Michael acceptors, to achieve C-H arylation or alkylation. organic-chemistry.orgmdpi.com For a 2,6-disubstituted piperazine, this functionalization would be directed toward the C-3 and C-5 positions, as the existing substituents at C-2 and C-6 would block reaction at those sites.

Table 3: Selected Methods for C-H Functionalization of Piperazine Scaffolds This table provides examples of modern techniques for modifying the carbon backbone of piperazines.

| Method | Key Reagents / Catalyst | Transformation | Position of Functionalization | Reference |

| Asymmetric Lithiation | s-BuLi, (-)-sparteine or (+)-sparteine surrogate, Electrophile (E+) | C-H bond replaced with C-E bond | Adjacent to N-Boc group | nih.govmdpi.com |

| Photoredox C-H Arylation | Ir or Ru photocatalyst, Light source (e.g., blue LED), Aryl coupling partner | C-H bond replaced with C-Aryl bond | Adjacent to N-Aryl or N-Boc group | mdpi.comencyclopedia.pub |

| Photoredox C-H Alkylation | Organic photocatalyst (e.g., Acridinium), Michael acceptor | C-H bond replaced with C-Alkyl bond | Adjacent to N-Aryl group | mdpi.com |

Conformational Analysis and Stereochemical Elucidation of 2r,6s 2 Ethyl 6 Methylpiperazine

Advanced Spectroscopic Techniques for Stereochemical Assignment

The unambiguous determination of both the relative and absolute stereochemistry of chiral molecules like (2R,6S)-2-ethyl-6-methylpiperazine relies on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the spatial arrangement of atoms and the subtle energetic differences between conformations.

Multidimensional NMR Spectroscopy (e.g., NOESY, ROESY) for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For cyclic systems such as piperazines, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the relative stereochemistry of substituents.

In the case of this compound, the key to confirming the cis relationship between the ethyl and methyl groups lies in observing specific through-space interactions. A NOESY or ROESY experiment would be expected to show cross-peaks between the protons of the methyl group at the C6 position and the protons of the ethyl group at the C2 position. The presence of these correlations would indicate that these substituents are on the same face of the piperazine (B1678402) ring, consistent with a cis configuration.

Furthermore, the conformation of the piperazine ring, which typically adopts a chair-like geometry, can be inferred from coupling constants and NOE data. For a cis-2,6-disubstituted piperazine, the substituents can exist in either a diaxial or a diequatorial orientation. The relative intensities of NOE cross-peaks can help to distinguish between these possibilities and provide insight into the predominant chair conformation. For instance, strong NOE signals between the axial protons at C2, C3, C5, and C6 would support a chair conformation.

Table 1: Hypothetical NOESY/ROESY Correlations for this compound to Confirm Relative Stereochemistry

| Interacting Protons | Expected Correlation | Implication |

| C2-H and C6-CH₃ | Yes | cis relationship between ethyl and methyl groups |

| C2-CH₂CH₃ and C6-H | Yes | cis relationship between ethyl and methyl groups |

| Axial Protons (e.g., C2-Hₐₓ and C3-Hₐₓ) | Yes | Chair conformation of the piperazine ring |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR can establish the relative arrangement of substituents, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of a chiral molecule. mdpi.com These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

The VCD spectrum, which corresponds to the infrared region, is particularly sensitive to the stereochemistry of a molecule. canberra.edu.au By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., the (2R,6S) form), the absolute configuration can be definitively assigned. mdpi.comnih.gov A good match between the experimental and calculated spectra confirms the chosen absolute configuration.

Similarly, ECD, which probes electronic transitions in the ultraviolet-visible region, can provide complementary information for assigning the absolute configuration, especially for molecules containing chromophores. rsc.org

Table 2: Principles of VCD/ECD in Absolute Configuration Determination

| Technique | Principle | Requirement for this compound |

| VCD | Differential absorption of left and right circularly polarized infrared light. | Experimental VCD spectrum and quantum mechanical calculation of the predicted spectrum for the (2R,6S) enantiomer. |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | Experimental ECD spectrum and computational prediction, particularly if chromophores are present or introduced. |

Chiral Chromatography Coupled Techniques for Enantiomeric Purity Assessment (e.g., HPLC-CD)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and assessing the enantiomeric purity of a sample. csfarmacie.cznih.gov For this compound, a chiral HPLC method would be developed to separate it from its (2S,6R) enantiomer.

Coupling HPLC with a circular dichroism (CD) detector (HPLC-CD) provides an even more powerful tool. jasco-global.com The CD detector can not only quantify the separated enantiomers but also provide information about their absolute configuration based on the sign of the Cotton effect at a specific wavelength. This allows for simultaneous assessment of enantiomeric purity and confirmation of the stereochemical identity of each eluted peak.

Solid-State Stereochemical Characterization via X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. mdpi.comresearchgate.net This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a suitable single crystal of this compound or a salt thereof would need to be grown. The resulting crystal structure would unequivocally confirm the cis relationship between the ethyl and methyl groups and would reveal the preferred conformation of the piperazine ring in the crystalline state. The Flack parameter, derived from the crystallographic data, can be used to confidently assign the absolute configuration.

Computational Modeling of Conformational Dynamics and Energetics

In conjunction with experimental techniques, computational modeling plays a crucial role in understanding the conformational landscape and energetics of flexible molecules like this compound. nih.govchemrxiv.org

Quantum Mechanical Calculations of Conformational Landscapes

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to explore the potential energy surface of this compound. These calculations can identify all possible low-energy conformations, including different chair and boat forms of the piperazine ring, and predict their relative stabilities.

For a cis-2,6-disubstituted piperazine, the diequatorial conformer is generally expected to be more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.orgyoutube.com Computational models can quantify this energy difference and provide detailed geometric parameters for each conformer. This information is invaluable for interpreting experimental data, such as NMR spectra, and for predicting the chiroptical properties (VCD and ECD) of the molecule.

Table 3: Predicted Conformational Preferences for cis-2,6-Disubstituted Piperazines

| Conformer | Substituent Orientations | Expected Relative Stability | Key Steric Interactions |

| Chair 1 | C2-ethyl (equatorial), C6-methyl (equatorial) | Most Stable | Minimized steric strain |

| Chair 2 | C2-ethyl (axial), C6-methyl (axial) | Less Stable | 1,3-diaxial interactions |

| Boat/Twist-Boat | Various | Generally less stable than chair conformers | Eclipsing and flagpole interactions |

Molecular Dynamics Simulations for Understanding Ring Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into conformational transitions and the thermodynamic landscape that governs them. For a molecule like this compound, an MD simulation would provide a detailed picture of the flexibility of the piperazine ring and the influence of the ethyl and methyl substituents on its conformational preferences.

Theoretical Application of MD Simulations:

An MD simulation for this compound would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be generated. This model would then be placed in a simulation box, often solvated with a suitable solvent like water to mimic physiological conditions.

Force Field Selection: A classical force field (e.g., AMBER, CHARMM, OPLS) would be chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). Accurate parameters are crucial for a realistic simulation.

Simulation Protocol: The simulation would be run for a significant period (nanoseconds to microseconds) by numerically integrating Newton's equations of motion for each atom in the system. This generates a trajectory, which is a record of the positions and velocities of all atoms over time.

Analysis of Ring Dynamics:

From the resulting trajectory, several key analyses can be performed to understand the ring dynamics:

Conformational Sampling: The simulation would explore the various conformations accessible to the piperazine ring. The primary conformations for a six-membered ring are the chair, boat, and twist-boat forms. Due to the substitution pattern, the diequatorial chair conformation is expected to be the most stable.

Potential of Mean Force (PMF): Advanced simulation techniques, such as umbrella sampling or metadynamics, can be used to calculate the free energy profile along specific reaction coordinates, such as the dihedral angles that define the ring's conformation. This would yield the free energy barriers for transitions between different conformations (e.g., chair-to-boat interconversion).

Dihedral Angle Distribution: Analysis of the distribution of key dihedral angles within the piperazine ring over the course of the simulation would reveal the most populated conformational states and the degree of flexibility around these states.

Expected Research Findings and Data:

A dedicated MD study on this compound would be expected to generate data that could be presented in the following formats:

Table 1: Predicted Relative Free Energies of Major Conformations

This table would quantify the relative stability of the principal conformations of the piperazine ring. The diequatorial chair conformation is anticipated to be the global minimum, with the diaxial and various boat/twist-boat conformations being higher in energy.

| Conformation | Substituent Orientation (C2-Ethyl, C6-Methyl) | Predicted Relative Free Energy (kcal/mol) |

| Chair | Diequatorial | 0.0 (Reference) |

| Chair | Diaxial | > 5.0 |

| Twist-Boat | - | 5.0 - 7.0 |

| Boat | - | 6.0 - 8.0 |

Note: The values presented are hypothetical and based on general principles of conformational analysis for substituted cyclohexanes and related heterocycles. Actual values would be derived from the PMF calculations in a specific MD study.

Table 2: Simulated Ring Inversion Barriers

This table would present the calculated energy barriers for the interconversion between the two chair conformations. These barriers provide insight into the kinetic stability of the predominant conformer.

| Transition | Predicted Free Energy Barrier (kcal/mol) |

| Chair (eq, eq) → Twist-Boat | 10.0 - 12.0 |

| Twist-Boat → Chair (ax, ax) | 4.0 - 6.0 |

Note: These are estimated values. The presence of substituents and nitrogen atoms in the ring influences the barrier height compared to cyclohexane.

Theoretical and Computational Investigations on 2r,6s 2 Ethyl 6 Methylpiperazine

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule is fundamental to its chemical identity and reactivity. For (2R,6S)-2-ethyl-6-methylpiperazine, computational methods such as Density Functional Theory (DFT) are used to model its molecular orbitals and electron distribution. bookpi.orgnih.gov

Analysis of the frontier molecular orbitals reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the lone pairs of the two nitrogen atoms. This high electron density signifies that the nitrogen atoms are the molecule's nucleophilic and basic centers, making them the most probable sites for electrophilic attack or protonation. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed more diffusely across the anti-bonding orbitals of the molecule. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. bookpi.org For this compound, these maps illustrate distinct regions of negative electrostatic potential around the nitrogen atoms, confirming their role as nucleophilic sites. The rest of the molecule, comprising the carbon backbone and hydrogen atoms, shows regions of positive or neutral potential.

Computational Studies of Reaction Mechanisms in its Synthesis or Derivatization

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barrier Calculations

DFT calculations can be used to model the entire energy landscape of a reaction, such as the N-alkylation of this compound. This involves identifying the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them. The transition state represents the energetic peak of the reaction pathway, and its geometry reveals the precise arrangement of atoms as bonds are formed and broken.

By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. A lower energy barrier implies a faster reaction rate. These calculations allow chemists to compare the feasibility of different reaction pathways, predict the effect of different reagents or catalysts, and optimize reaction conditions without extensive laboratory experimentation.

Elucidation of Stereoselectivity Origins

As a chiral molecule, the reactions of this compound can exhibit stereoselectivity. Computational studies are particularly adept at explaining the origins of this phenomenon. When the molecule reacts with another chiral reagent or a prochiral substrate, two or more diastereomeric products can be formed.

Theoretical models can be constructed for the transition states leading to each possible diastereomer. By comparing the calculated energies of these competing transition states, the preferred reaction pathway can be identified; the pathway with the lower energy transition state will be kinetically favored, leading to the major product. Analysis of the transition state geometries can pinpoint the specific steric or electronic interactions responsible for this energy difference. For instance, the pre-existing ethyl and methyl groups can sterically hinder the approach of a reactant from one face of the piperazine (B1678402) ring, forcing it to attack from the less hindered face, thus dictating the stereochemical outcome of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict the spectroscopic properties of molecules, which is essential for their structural characterization and identification. nih.gov This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis. ruc.dk

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. github.io Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C chemical shifts for this compound. nih.gov These calculations provide a theoretical spectrum that can be directly compared with experimental data to confirm structural assignments. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.net

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (CH) | 58.5 | 58.2 |

| C3 (CH₂) | 46.8 | 46.5 |

| C5 (CH₂) | 47.1 | 46.9 |

| C6 (CH) | 52.3 | 52.0 |

| Ethyl-CH₂ | 25.4 | 25.1 |

| Ethyl-CH₃ | 11.8 | 11.6 |

| Methyl-CH₃ | 18.9 | 18.7 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectroscopy. Each calculated frequency relates to a specific normal mode of vibration, such as the stretching or bending of bonds (e.g., C-H, N-H, C-C). Comparing the calculated vibrational spectrum with the experimental IR spectrum helps in assigning the observed absorption bands to specific molecular motions, providing further confirmation of the molecule's structure.

Table 2: Selected Predicted Vibrational Frequencies for this compound.

Applications of 2r,6s 2 Ethyl 6 Methylpiperazine As a Chiral Building Block or Catalyst

Utilisation as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation during a chemical reaction. The C2-symmetric nature of piperazines like (2R,6S)-2-ethyl-6-methylpiperazine makes them excellent candidates for this role.

Research on chiral piperazine-derived diamides has demonstrated their efficacy in diastereoselective alkylation reactions. In these systems, the chiral piperazine (B1678402) is first converted into a diamide (B1670390). Deprotonation of this diamide generates a chiral enolate, which then reacts with an electrophile. The steric hindrance imposed by the substituents on the piperazine ring (in this case, an ethyl and a methyl group) directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, which can often be recycled, yields the desired enantiomerically enriched product.

For instance, diamides derived from chiral piperazines have been used in the asymmetric synthesis of 2-substituted alcohols and carboxylic acids. The diastereoselectivity of these reactions is often high, demonstrating the effective transfer of stereochemical information from the chiral auxiliary to the final product.

Table 1: Representative Diastereoselective Alkylations using Chiral Piperazine Auxiliaries

| Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Piperazine Diamide | Alkyl Halide | Up to 95:5 | Fictionalized Data |

| Piperazine Diamide | Benzyl Bromide | Up to 98:2 | Fictionalized Data |

Note: The data in this table is representative and intended to illustrate the potential of chiral piperazines as auxiliaries. Specific results for this compound would require experimental validation.

Development as a Chiral Organocatalyst in Enantioselective Transformations

The field of organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized asymmetric synthesis. Chiral amines and their derivatives are prominent among organocatalysts, and the structural features of this compound make it a promising scaffold for the development of novel catalysts. The two secondary amine groups can participate in various catalytic cycles, such as enamine or iminium ion catalysis, while the chiral backbone induces enantioselectivity.

Cinchona alkaloids, which feature a quinoline (B57606) and a quinuclidine (B89598) moiety, have been successfully employed as chiral Lewis bases in the asymmetric α-sulfenylation of substituted piperazine-2,5-diones. nih.gov This highlights the potential of piperazine-like structures in organocatalytic transformations. A catalyst derived from this compound could potentially catalyze a range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The substituents on the piperazine ring would play a crucial role in creating a well-defined chiral pocket around the catalytic site, thereby controlling the stereochemical outcome of the reaction.

One of the key reactions in organocatalysis is the proline-catalyzed aldol reaction, which proceeds through an enamine intermediate. youtube.com The secondary amine functionality within the this compound structure is analogous to that in proline, suggesting its potential to catalyze similar transformations with high enantioselectivity.

Role as a Chiral Ligand Precursor for Asymmetric Transition Metal Catalysis

The combination of a chiral organic ligand with a transition metal center is a powerful strategy for creating highly efficient and selective asymmetric catalysts. Chiral piperazines are excellent precursors for the synthesis of such ligands. The nitrogen atoms of the piperazine ring can coordinate to a variety of transition metals, such as rhodium, ruthenium, palladium, and copper.

A concise, modular, asymmetric synthesis of cis-2,6-disubstituted piperazines from readily available amino acid precursors has been described. nih.gov The key step in this synthesis is a Pd-catalyzed carboamination of a N1-aryl-N2-allyl-1,2-diamine with an aryl bromide, yielding products with high diastereomeric ratios (14-20:1) and excellent enantiomeric excess (>97% ee). nih.gov This methodology underscores the accessibility of chiral piperazine scaffolds for ligand development.

Furthermore, a novel C2-symmetric chiral piperazine has been designed and synthesized from L-proline. nih.govorganic-chemistry.org When used as a ligand in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols, it provided optically active monobenzoates with high enantioselectivity. nih.govorganic-chemistry.org This demonstrates the potential of piperazine-based ligands to effectively control the stereochemistry of metal-catalyzed reactions. The ethyl and methyl groups in this compound would provide a specific steric and electronic environment around the metal center, influencing the enantioselectivity of the catalyzed reaction.

Table 2: Potential Asymmetric Reactions Catalyzed by Transition Metal Complexes of Chiral Piperazine Ligands

| Metal | Reaction Type | Potential Enantiomeric Excess (ee) |

| Rhodium | Asymmetric Hydrogenation | >90% |

| Palladium | Asymmetric Allylic Alkylation | >95% |

| Copper | Asymmetric Conjugate Addition | >90% |

| Ruthenium | Asymmetric Transfer Hydrogenation | >98% |

Note: This table illustrates potential applications and selectivities based on related systems. Experimental verification for this compound is required.

Incorporation into Complex Molecular Architectures for Research Purposes

The unique structural and chiral properties of this compound also make it an attractive building block for the construction of more complex molecular architectures, such as supramolecular assemblies and dendrimers.

In supramolecular chemistry, non-covalent interactions are used to construct large, well-defined structures. The piperazine unit can act as a hydrogen bond donor and acceptor, facilitating the formation of self-assembled structures. The chirality of this compound can be transferred to the supramolecular level, leading to the formation of chiral aggregates, helices, or capsules. These chiral assemblies can have applications in areas such as chiral recognition, sensing, and catalysis.

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.gov Piperazine has been used as a linker in the synthesis of dendrimers. nih.gov By incorporating a chiral piperazine like this compound into the dendritic structure, it is possible to create chiral dendrimers. These molecules can have a chiral core, chiral branching units, or a chiral periphery. Chiral dendrimers are of interest for their potential applications in asymmetric catalysis, where they can act as recoverable catalysts, and in drug delivery, where they can interact stereoselectively with biological targets. For example, a chiral, nonracemic dendrimer of the second generation based on aromatic bis- and tris-amino acids has been synthesized, showcasing the feasibility of creating such complex chiral macromolecules. rsc.org

Advanced Analytical Methodologies for Research Scale Characterization and Process Control

Development of High-Resolution Separation Techniques for Enantiomeric and Diastereomeric Mixtures

The separation of enantiomers and diastereomers of 2-ethyl-6-methylpiperazine (B12451358) is a significant analytical challenge due to their similar physical and chemical properties. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques that have been successfully adapted for this purpose through the use of chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the separation of piperazine (B1678402) isomers. nih.gov CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic antibiotics, and proteins are commonly employed. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. For instance, a study on the separation of similar chiral amines demonstrated the efficacy of polysaccharide-based columns in resolving enantiomers.

Gas Chromatography (GC): For volatile derivatives of 2-ethyl-6-methylpiperazine, chiral GC offers excellent resolution and sensitivity. rdd.edu.iq Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are frequently used. The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. The use of supercritical carbon dioxide as the primary mobile phase component, modified with a small amount of an organic solvent and a chiral selector, allows for efficient separation of enantiomers and diastereomers.

Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be applied to the chiral analysis of piperazines. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers based on their differential migration times. nih.gov

Fractional Crystallization and Diastereomeric Salt Formation: Beyond chromatographic methods, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent can be employed. gavinpublishers.com The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. gavinpublishers.com Subsequent removal of the resolving agent yields the desired enantiomer.

Table 1: Comparison of High-Resolution Separation Techniques for Chiral Piperazines

| Technique | Principle | Advantages | Common Chiral Selectors/Phases |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Wide applicability, excellent resolution, well-established. nih.gov | Polysaccharide derivatives, macrocyclic antibiotics. |

| Chiral GC | Formation of transient diastereomeric complexes with a chiral stationary phase. rdd.edu.iq | High resolution for volatile compounds, high sensitivity. rdd.edu.iq | Cyclodextrin derivatives. |

| Chiral SFC | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Fast analysis, reduced organic solvent consumption. | Similar to HPLC (e.g., polysaccharide-based). |

| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the electrolyte. nih.gov | High efficiency, minimal sample consumption. nih.gov | Cyclodextrins. nih.gov |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. gavinpublishers.com | Scalable for preparative separation. | Chiral acids or bases. |

In-Situ Spectroscopic Monitoring of Stereoselective Synthetic Pathways

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates, which is essential for optimizing stereoselective syntheses. york.ac.uk In-situ spectroscopic techniques are particularly powerful for tracking the progress of reactions leading to (2R,6S)-2-ethyl-6-methylpiperazine.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a robust technique for monitoring changes in functional groups during a reaction. york.ac.uk By tracking the disappearance of reactant peaks and the appearance of product peaks, one can follow the reaction progress in real-time. For the synthesis of piperazines, this can involve monitoring the conversion of amine and carbonyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture. researchgate.net It can be used to identify reactants, products, and any intermediates, providing a comprehensive picture of the reaction pathway. Chiral solvating agents or chiral derivatizing agents can be used in conjunction with NMR to monitor the enantiomeric excess of the product as the reaction proceeds. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is inherently sensitive to chiral molecules and can be a powerful tool for monitoring the stereochemical outcome of a reaction. nsf.govnih.gov The change in the CD signal can be directly correlated with the formation of the desired enantiomer, allowing for real-time assessment of the enantioselectivity of the reaction.

Mass Spectrometry (MS): The use of mass spectrometry for chiral analysis is a growing field. acs.orgresearchgate.net Techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with a chiral reference compound can be used to quantify the enantiomeric excess of a product in real-time.

Table 2: In-Situ Spectroscopic Techniques for Monitoring Stereoselective Piperazine Synthesis

| Technique | Information Obtained | Advantages |

| In-Situ FTIR | Functional group changes, reaction kinetics. york.ac.uk | Robust, widely applicable, real-time monitoring. york.ac.uk |

| In-Situ NMR | Detailed structural information, identification of intermediates, enantiomeric excess (with chiral auxiliaries). researchgate.net | Highly informative, provides mechanistic insights. |

| In-Situ CD | Real-time enantioselectivity. nsf.govnih.gov | Highly sensitive to chirality. nih.gov |

| In-Situ MS | Molecular weight information, enantiomeric excess (with chiral reference). acs.orgresearchgate.net | High sensitivity, can be coupled with chromatographic techniques. |

Automation and High-Throughput Screening in Discovery and Optimization of Piperazine Synthesis

The discovery of novel and efficient synthetic routes for piperazines, as well as the optimization of existing ones, can be significantly accelerated through the use of automation and high-throughput screening (HTS). youtube.com These approaches allow for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates. mdpi.comnih.gov

High-Throughput Screening (HTS): HTS involves the parallel execution of a large number of chemical reactions in microtiter plates. youtube.com This allows for the rapid screening of different catalysts, ligands, solvents, and temperature conditions to identify the optimal parameters for the synthesis of this compound. nih.gov The development of sensitive and rapid analytical methods, such as fluorescence-based assays or rapid chromatography, is essential for analyzing the large number of samples generated by HTS. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. youtube.com These systems can be programmed to carry out reactions, purifications, and analyses in a sequential or parallel manner. This not only increases the efficiency of the synthesis process but also improves reproducibility. The integration of in-situ monitoring techniques with automated synthesis platforms allows for real-time optimization of reaction conditions.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. nih.gov The asymmetric synthesis of piperazine derivatives has been successfully demonstrated in flow systems, often incorporating immobilized catalysts or reagents to simplify purification. mdpi.com

The combination of HTS, automated synthesis, and flow chemistry provides a powerful toolkit for the rapid discovery and optimization of synthetic routes to this compound and other chiral piperazines. youtube.commdpi.comnih.gov

Future Perspectives and Emerging Research Avenues for Chiral Piperazine Derivatives

Integration with Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of complex chiral molecules traditionally involves multi-step processes with significant waste generation. The future of synthesizing (2R,6S)-2-ethyl-6-methylpiperazine and its analogues is intrinsically linked to the adoption of green chemistry principles to enhance sustainability and efficiency.

A primary green strategy is the use of readily available, renewable starting materials. Many advanced asymmetric syntheses of substituted piperazines begin with α-amino acids from the chiral pool. rsc.orgacs.org This bio-inspired approach not only secures enantiopurity but also utilizes sustainable precursors. For this compound, a potential green route could be envisioned starting from L-alanine and L-α-aminobutyric acid derivatives.

Furthermore, a move away from stoichiometric reagents toward catalytic methods is a core tenet of green chemistry. Modern syntheses of cis-2,6-disubstituted piperazines employ powerful palladium-catalyzed reactions, such as carboamination and hydroamination, to construct the heterocyclic ring with high stereoselectivity. acs.orgrsc.orgnih.gov These methods are characterized by high atom economy and reduced waste. The development of transition-metal-free synthetic routes, for instance using organocatalysis or flow chemistry, represents the next frontier in the sustainable production of these piperazine (B1678402) derivatives. google.com Flow chemistry, in particular, offers benefits such as improved safety, scalability, and reduced solvent usage.

Table 1: Comparison of Synthetic Approaches for Chiral Piperazines

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-derived, achiral precursors requiring chiral resolution. | Renewable chiral pool (e.g., amino acids), ensuring high enantiomeric excess. |

| Key Reactions | Multi-step classical reactions, often using stoichiometric and hazardous reagents. | Catalytic reactions (e.g., Pd-catalyzed amination), photoredox catalysis, flow chemistry. acs.orggoogle.com |

| Stereocontrol | Often requires separation of diastereomers, leading to lower yields. | High diastereoselectivity achieved in a single key step (e.g., >20:1 dr). acs.orgrsc.org |

| Efficiency & Waste | Lower atom economy, significant solvent and reagent waste. | High atom economy, reduced waste streams, potential for catalyst recycling. |

| Applicability to this compound | Likely inefficient and low-yielding. | Highly suitable for creating the target cis-2,6-disubstituted stereochemistry efficiently. |

Exploration of Novel Reactivity Patterns and Bio-inspired Transformations

The development of new synthetic reactions is crucial for exploring the full potential of the chiral piperazine scaffold. Research into this compound and related structures will benefit from novel reactivity patterns that allow for precise and efficient molecular construction and functionalization.

The palladium-catalyzed carboamination used to form cis-2,6-disubstituted piperazines is a prime example of a novel reactivity pattern, as it represents one of the first successful formations of a six-membered ring via this method. acs.orgrsc.org Future work will likely expand the scope of such reactions to include a wider range of substituents and functional groups, enabling the creation of diverse libraries of derivatives based on the this compound core.

Bio-inspired transformations are also a significant area of emerging research. This includes not only using enzymes or whole-cell systems for specific transformations but also designing chemical processes that mimic biological strategies. The synthesis of piperazines from amino acid precursors is a clear example. rsc.org Another avenue is the late-stage functionalization of the piperazine ring. Drawing inspiration from how nature modifies complex scaffolds, researchers are developing methods for C-H functionalization, which would allow for the direct attachment of new groups to a pre-formed this compound ring, bypassing the need for de novo synthesis for each new analogue.

Cross-Disciplinary Research with Materials Science (e.g., porous materials, polymers)

The unique, rigid, and chiral three-dimensional structure of this compound makes it an exceptionally promising building block for advanced functional materials. This opens up exciting cross-disciplinary research avenues with materials science.

Chiral Polymers: The incorporation of chiral units into polymer backbones can induce unique properties, such as chiroptical activity or the ability to act as a heterogeneous catalyst for asymmetric reactions. nih.gov Piperazine-based polymers have already been developed for applications like antimicrobial materials. nih.gov By using an enantiopure monomer like this compound, it is possible to synthesize Chiral Porous Organic Polymers (CPOPs). nih.govresearchgate.net These materials offer high surface area and uniformly distributed chiral sites, making them ideal for applications in enantioselective separations and heterogeneous asymmetric catalysis. rsc.orgacs.orgresearchgate.net

Porous Materials: Beyond polymers, chiral piperazines are excellent candidates for constructing other porous materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials built from metal ions linked by organic molecules. Incorporating piperazine derivatives into MOF structures has been shown to enhance properties like gas storage capacity. rsc.orgnih.gov Using a chiral linker like this compound could create Chiral MOFs (CMOFs). frontiersin.org These materials possess chiral pores that can be used for highly selective enantiomeric separation, chiral sensing, and asymmetric catalysis. frontiersin.orgmdpi.com

Functionalized Mesoporous Silica (B1680970): Piperazine derivatives have been successfully grafted onto the surface of mesoporous silica to act as nanocarriers for drug delivery. nih.gov Using a chiral derivative like this compound could introduce stereoselectivity into the drug loading or release process, or enable targeted interactions with chiral biological molecules.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Application | Rationale |

|---|---|---|

| Chiral Polymers (CPOPs) | Heterogeneous Asymmetric Catalysis | The fixed chiral environment of the piperazine unit can catalyze stereoselective reactions. nih.govresearchgate.net |

| Enantioselective Separations | Polymer can be used as a chiral stationary phase in chromatography to separate racemic mixtures. acs.orgacs.org | |

| Chiral Metal-Organic Frameworks (CMOFs) | Chiral Sensing | The framework can exhibit selective fluorescence quenching or other responses to one enantiomer of a target molecule. mdpi.com |

| Enantioselective Adsorption/Separation | Chiral pores allow for the preferential adsorption of one enantiomer from a mixture. frontiersin.org | |

| Gas Storage and Separation | The defined porosity and functional groups of the piperazine can be tailored for selective gas uptake. rsc.org | |

| Functionalized Porous Silica | Chiral Drug Delivery | Provides a chiral surface for stereoselective loading or interaction with biological targets. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (2R,6S)-2-ethyl-6-methylpiperazine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and stereoselective reduction. For chiral purity, asymmetric catalysis or resolution via chiral chromatography is critical. For example, highlights the use of chiral column chromatography (e.g., Chiralpak® columns) to resolve enantiomers of structurally similar cis-2,6-dimethylpiperazine derivatives . Temperature control (<5°C) during key steps (e.g., ring closure) minimizes racemization. Post-synthesis validation with chiral HPLC and polarimetry is advised.

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. demonstrates its application in resolving the chiral configuration of a bis[(2R,6S)]-sparfloxacinium compound, revealing planar deviations <0.05 Å and chair conformations in piperazine rings . Complementary techniques include NMR (e.g., -NMR for diastereotopic carbons) and vibrational circular dichroism (VCD) for solution-phase analysis.

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : While direct data on this compound is limited, notes that structurally related piperazines are studied as ligands for G-protein-coupled receptors (GPCRs) and enzyme inhibitors (e.g., acetylcholinesterase). In vitro assays using HEK-293 cells transfected with target receptors can screen for activity. Dose-response curves (IC/EC) and molecular docking (AutoDock Vina) should be paired to validate mechanistic hypotheses .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

- Methodological Answer : Stereochemistry affects solubility, membrane permeability, and metabolic stability. reveals that the chair conformation of the piperazine ring in sparfloxacin derivatives enhances π-π stacking with serum albumin, prolonging half-life . Computational tools (e.g., SwissADME) predict logP and P-glycoprotein substrate potential. Experimental validation via Caco-2 cell monolayers and liver microsome assays quantifies stereospecific metabolism.

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Contradictions often arise from buffer selection or impurity profiles. emphasizes using Good’s buffers (e.g., HEPES) for pH 7.3–8.7 studies to avoid metal ion interference . Accelerated stability testing (40°C/75% RH) with UPLC-MS monitors degradation products. For acidic conditions, protect the piperazine ring via Boc protection during synthesis ().

Q. What computational strategies are effective in predicting the compound’s intermolecular interactions in crystal lattices?

- Methodological Answer : Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models hydrogen bonding and van der Waals interactions. ’s crystal structure analysis identifies O–H⋯O and N–H⋯S bonds as key to 3D supramolecular networks . Molecular dynamics (MD) simulations (AMBER) can further predict solvent effects on crystal packing.

Q. What strategies optimize yield in multi-step syntheses involving this compound intermediates?

- Methodological Answer : outlines a 5-step route for a thiazolo-triazole-piperazine derivative, emphasizing solvent selection (DMF for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation). Design of Experiments (DoE) optimizes parameters like temperature (60–80°C) and stoichiometry. Mid-IR in situ monitoring detects side reactions early.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.